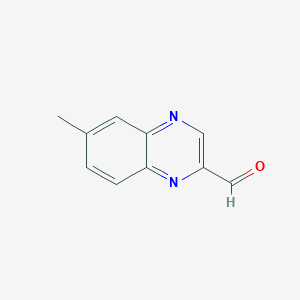
6-Methylquinoxaline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoxaline-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is of significant interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylquinoxaline-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 6-methyl-2-oxo-2H-quinoxaline-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 6-methylquinoxaline-2-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 6-Methylquinoxaline-2-methanol.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6-Methylquinoxaline-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-methylquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through intercalation, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, it can inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Methylquinoxaline: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.
Quinoxaline-2-carbaldehyde: Similar to 6-methylquinoxaline-2-carbaldehyde but without the methyl group, affecting its chemical properties and uses
Uniqueness
This compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
6-methylquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |
Clave InChI |
ZRWDXVSKJWFATI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
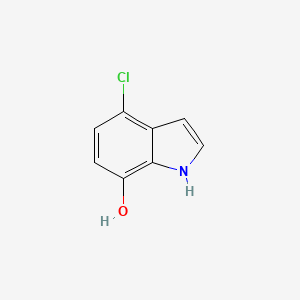
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)


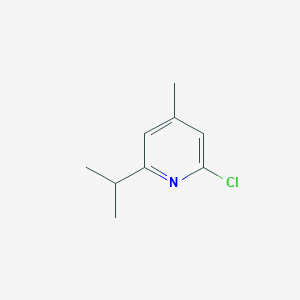
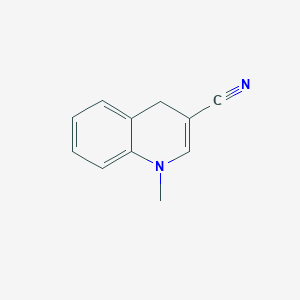
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
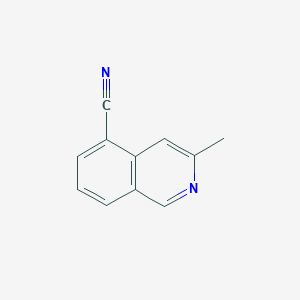
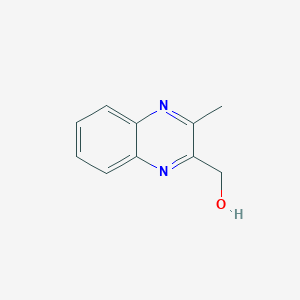
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
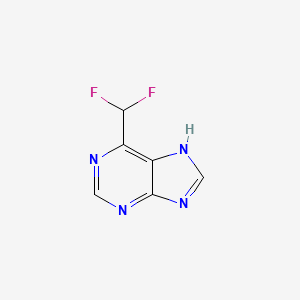
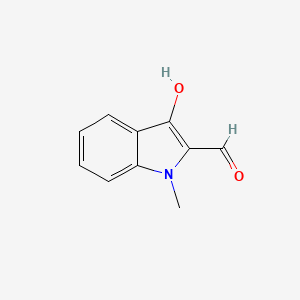
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
